physicochemical properties of 2-tert-Butylbenzyl chloride
physicochemical properties of 2-tert-Butylbenzyl chloride
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-tert-Butylbenzyl Chloride
Executive Summary & Structural Distinction
2-tert-Butylbenzyl chloride (CAS: 56240-38-1 ) is a specialized benzylic electrophile characterized by extreme steric crowding at the reaction center. Unlike its widely utilized isomer, 4-tert-butylbenzyl chloride (the key intermediate for the antifungal Butenafine), the ortho-isomer is primarily employed as a "steric gatekeeper" in ligand design and kinetic studies.
Critical Technical Distinction: Researchers must not conflate the two isomers. The ortho-position of the tert-butyl group exerts a profound steric shielding effect on the chloromethyl group, significantly altering its reactivity profile compared to the para-isomer.
| Feature | 2-tert-Butylbenzyl Chloride (Ortho) | 4-tert-Butylbenzyl Chloride (Para) |
| CAS Number | 56240-38-1 | 19692-45-6 |
| Steric Environment | Highly Congested (Kinetic Shielding) | Accessible (Standard Benzylic Reactivity) |
| Primary Application | Steric control elements, Ligand synthesis | Pharmaceutical Intermediate (e.g., Butenafine) |
| Reactivity (SN2) | Significantly Retarded | Facile |
Physicochemical Characterization
The following data represents the consensus values for the ortho-isomer. Note the high boiling point relative to unhindered benzyl chlorides, attributed to molecular weight and van der Waals interactions of the bulky alkyl group.
Table 1: Core Physical Constants
| Property | Value | Unit | Condition / Method |
| Molecular Formula | C₁₁H₁₅Cl | - | - |
| Molecular Weight | 182.69 | g/mol | - |
| Physical State | Liquid | - | Ambient (25°C) |
| Boiling Point | 230.2 | °C | @ 760 mmHg (Predicted/Lit.)[1][2] |
| Density | 0.993 | g/mL | @ 25°C |
| Refractive Index | 1.520 - 1.525 | nD20 | Estimated based on structure |
| Flash Point | 89.6 | °C | Closed Cup |
| Solubility | Insoluble | Water | Hydrophobic lipophilic tail |
| Solubility | Soluble | Organic | CH₂Cl₂, THF, Toluene, Et₂O |
Lipophilicity & Steric Parameters:
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LogP (Predicted): ~4.2 – 4.5. The ortho-tert-butyl group significantly increases lipophilicity compared to benzyl chloride (LogP ~2.3), making this compound highly permeable in lipid bilayers but challenging to solvate in aqueous reaction media.
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Steric Bulk (A-Value): The tert-butyl group has an A-value of >5 kcal/mol, effectively locking the conformation of the adjacent chloromethyl group and preventing free rotation in transition states.
Reactivity Profile: The "Orthogonal" Effect
The reactivity of 2-tert-butylbenzyl chloride is defined by the tension between benzylic activation (electronic) and steric inhibition (geometric).
Mechanistic Insight
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SN2 Substitution (Nucleophilic Attack):
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Observation: Reaction rates with nucleophiles (amines, azides) are drastically slower than in the para-isomer.
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Cause: The bulky tert-butyl group blocks the "backside attack" trajectory required for SN2 mechanisms.[3]
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Implication: High temperatures (>80°C) and polar aprotic solvents (DMF, DMSO) are often required to drive conversion.
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SN1 Substitution (Solvolysis):
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Observation: Can exhibit "Steric Acceleration."
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Cause: The formation of the planar carbocation intermediate relieves the steric strain present in the tetrahedral ground state (B-strain relief).
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Implication: In the presence of Lewis acids or protic solvents, the compound may ionize more readily than expected, leading to self-polymerization or hydrolysis if not stored correctly.
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Reactivity Logic Flowchart
Figure 1: Decision logic for predicting reactivity. The ortho-tert-butyl group acts as a kinetic brake for SN2 but may facilitate SN1 via strain relief.
Synthetic Utility & Protocols
Synthesis of the Reagent
While commercially available, high-purity 2-tert-butylbenzyl chloride is often synthesized via the reduction-chlorination route to avoid isomer mixtures common in direct chloromethylation.
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Route A (Industrial/Low Purity): Chloromethylation of tert-butylbenzene.
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Issue: Yields ~80% para / 20% ortho. Difficult separation.
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Route B (Lab Scale/High Purity):
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Precursor: 2-tert-Butylbenzoic acid.
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Reduction: LiAlH₄ in THF → 2-tert-Butylbenzyl alcohol.
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Chlorination: SOCl₂ (Thionyl chloride) in DCM.
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Standard Operating Procedure (SOP): Nucleophilic Substitution
Use Case: Synthesis of a sterically hindered amine ligand.
Safety Note: This compound is a Lachrymator and Corrosive . All operations must be performed in a fume hood.
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Preparation:
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Dissolve 1.0 eq of 2-tert-butylbenzyl chloride in anhydrous DMF (0.5 M concentration).
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Add 1.2 eq of the amine nucleophile.
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Add 2.0 eq of K₂CO₃ (base) and 0.1 eq of KI (catalyst - Finkelstein condition).
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Note: The addition of KI is critical. It converts the chloride to the more reactive iodide in situ, helping to overcome the steric barrier.
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Reaction:
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Heat the mixture to 80-100°C . (Unlike unhindered benzyl chlorides which react at RT, this requires thermal energy).
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Monitor via TLC/LC-MS. Expect reaction times of 12-24 hours.
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Workup:
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Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
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Dry over Na₂SO₄ and concentrate.
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Handling & Safety (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Lachrymator | - | Induces tearing; similar to benzyl chloride. |
| Storage | P403+P233 | Store in a well-ventilated place.[4][5] Keep container tightly closed. |
Storage Protocol:
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Atmosphere: Store under Nitrogen or Argon. Moisture can hydrolyze the chloride, releasing HCl gas.
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Temperature: Cool, dry place (2-8°C recommended for long term).
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Incompatibility: Strong oxidizers, alcohols, and active metals.[4]
References
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Benchchem. (n.d.). 2-tert-Butylbenzyl chloride | CAS 56240-38-1.[6] Retrieved from
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Alfa Chemistry. (n.d.). 1-tert-Butyl-2-(chloromethyl)benzene Properties. Retrieved from
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Sigma-Aldrich. (2025).[7] Safety Data Sheet: Benzyl Chloride Derivatives. (General reference for benzylic halide safety).
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ResearchGate. (2025). Steric Acceleration in Solvolysis of Hindered Benzyl Chlorides. (Mechanistic background on steric effects). Retrieved from
Sources
- 1. CAS 19692-45-6: 4-tert-Butylbenzyl chloride | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. 2-tert-Butylbenzyl chloride|CAS 56240-38-1|Supplier [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
